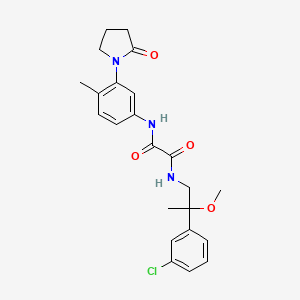
2,7,8-Trimethyl-4-quinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7,8-Trimethyl-4-quinolinol is a chemical compound with the molecular formula C12H13NO and a molecular weight of 187.24 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES notation: CC1=C(C2=C(C=C1)C(=O)C=C(N2)C)C . This indicates the presence of carbon ©, hydrogen (H), and nitrogen (N) atoms in the molecule .Physical And Chemical Properties Analysis
This compound has a molecular weight of 187.24 . Its molecular formula is C12H13NO . More specific physical and chemical properties are not available in the search results.作用機序
The mechanism of action of 2,7,8-Trimethyl-4-quinolinol is not fully understood. This compound is known to form complexes with metal ions, which can affect their reactivity and biological activity. This compound can also act as a radical scavenger, which can protect cells from oxidative damage. This compound has been shown to inhibit the growth of cancer cells and bacteria, although the exact mechanism is not clear.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to have antioxidant properties, which can protect cells from oxidative damage. This compound has been shown to inhibit the growth of cancer cells and bacteria. This compound has also been shown to have neuroprotective effects, which can protect neurons from damage. This compound has been shown to enhance the immune system and improve the liver function.
実験室実験の利点と制限
2,7,8-Trimethyl-4-quinolinol has several advantages for lab experiments. This compound is a stable compound that is easy to handle and store. This compound is also a versatile compound that can be used in various types of experiments. However, this compound also has some limitations. This compound can be toxic at high concentrations, which can limit its use in certain experiments. This compound can also interfere with some assays, which can affect the accuracy of the results.
将来の方向性
There are several future directions for the research of 2,7,8-Trimethyl-4-quinolinol. One direction is to study the mechanism of action of this compound in more detail. Another direction is to explore the potential use of this compound in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to develop new methods for the synthesis of this compound and its derivatives. Finally, another direction is to study the environmental impact of this compound and its derivatives.
Conclusion:
In conclusion, this compound is a versatile compound that has been widely used in scientific research. This compound has various applications in chemistry, biology, and environmental science. This compound has several advantages for lab experiments, but also has some limitations. This compound has several future directions for research, which can lead to new discoveries and applications.
合成法
2,7,8-Trimethyl-4-quinolinol can be synthesized using various methods. One of the most common methods is the Skraup synthesis, which involves the condensation of aniline, glycerol, and sulfuric acid with a quinoline derivative. Another method is the Pfitzinger reaction, which involves the reaction of a quinoline derivative with an aldehyde in the presence of an acid catalyst. This compound can also be synthesized using the Friedländer synthesis, which involves the reaction of an amino ketone with an aldehyde in the presence of an acid catalyst.
科学的研究の応用
2,7,8-Trimethyl-4-quinolinol has been widely used in scientific research due to its unique properties. This compound has been used as a chelating agent for metal ions such as copper, iron, and zinc. This compound has also been used as a fluorescent probe for metal ions and as a pH indicator. This compound has been used in the synthesis of various compounds such as dyes, pharmaceuticals, and agrochemicals. This compound has also been used in the analysis of environmental samples such as water and soil.
特性
IUPAC Name |
2,7,8-trimethyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-7-4-5-10-11(14)6-8(2)13-12(10)9(7)3/h4-6H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTKZNADIFVKBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C=C(N2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
449199-19-3 |
Source


|
| Record name | 449199-19-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

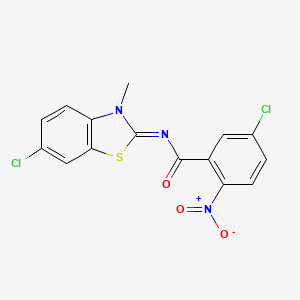
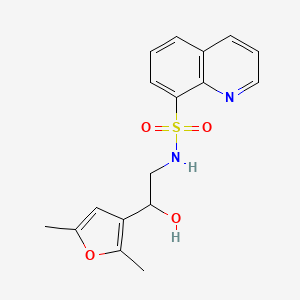




![2-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2660115.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,6-dichloro-3-methylphenyl)amino]acetamide](/img/structure/B2660116.png)
![3',6'-Dihydroxy-N-[2-(4-hydroxyphenyl)ethyl]-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxamide;3',6'-dihydroxy-N-[2-(4-hydroxyphenyl)ethyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide](/img/no-structure.png)
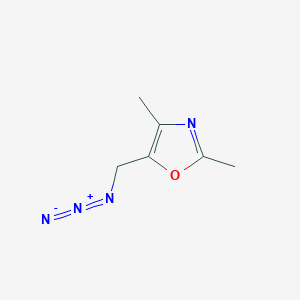
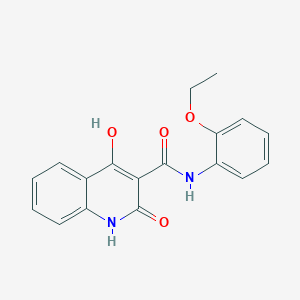

![3-(3,4-Dimethoxyphenyl)-5-[1-(4-ethylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2660126.png)
